molecular formula C9H13CaNO5S B12667206 Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate CAS No. 93805-87-9

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate

Cat. No.: B12667206
CAS No.: 93805-87-9
M. Wt: 287.35 g/mol
InChI Key: PTINZVAKLQSFJY-UHFFFAOYSA-L
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Description

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a calcium ion coordinated with a carboxylato group and a methionate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate typically involves the reaction of calcium salts with N-(3-carboxylato-1-oxopropyl)-DL-methionate under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

    Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Calcium N-(3-carboxylato-1-oxopropyl)-L-methionate: A similar compound with a different stereochemistry.

    Magnesium N-(3-carboxylato-1-oxopropyl)-DL-methionate: A compound with a similar structure but containing magnesium instead of calcium.

Uniqueness

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate is unique due to its specific coordination with calcium ions, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

93805-87-9

Molecular Formula

C9H13CaNO5S

Molecular Weight

287.35 g/mol

IUPAC Name

calcium;2-(3-carboxylatopropanoylamino)-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H15NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2

InChI Key

PTINZVAKLQSFJY-UHFFFAOYSA-L

Canonical SMILES

CSCCC(C(=O)[O-])NC(=O)CCC(=O)[O-].[Ca+2]

Origin of Product

United States

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